![molecular formula C7H5BrO3S B2387262 3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid CAS No. 1545103-73-8](/img/structure/B2387262.png)
3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid” is a chemical compound with the CAS Number: 1247800-38-9 . It has a molecular weight of 235.1 . It is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported via Suzuki cross-coupling reactions . For instance, a variety of imine derivatives have been synthesized via Suzuki cross coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids . The reaction conditions were well-tolerated by a wide range of electron-donating and withdrawing functional groups .
Chemical Reactions Analysis
The Suzuki cross-coupling reaction has been used to synthesize a variety of imine derivatives from N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids . This reaction has been reported to yield moderate to good yields (58–72%) .
Physical And Chemical Properties Analysis
“3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid” has a molecular weight of 235.1 . It is stored at room temperature and is available in powder form .
Scientific Research Applications
Suzuki–Miyaura Coupling
3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid: is a valuable building block for Suzuki–Miyaura (SM) cross-coupling reactions. The SM coupling is a powerful method for forming carbon–carbon bonds, particularly between aryl or vinyl boron compounds and aryl or vinyl halides. Here’s how it works:
- Role of 3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid : This compound serves as a boron reagent in SM coupling. Its mild reaction conditions, functional group tolerance, and environmental compatibility make it a preferred choice .
Imines and Derivatives
The facile synthesis of imine derivatives using 3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid is noteworthy. Researchers have successfully employed Suzuki cross-coupling with N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, yielding various imines. These reactions tolerate a wide range of electron-donating and electron-withdrawing functional groups .
Safety and Hazards
Future Directions
The Suzuki cross-coupling reaction has been used to synthesize a variety of imine derivatives . Given the importance of imine functional groups, future research could focus on synthesizing novel series of thiophene-based imines via Suzuki cross-coupling reaction . Additionally, computational studies of synthesized derivatives could be carried out to determine their pharmaceutical potential .
properties
IUPAC Name |
3-(3-bromothiophen-2-yl)-2-oxopropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3S/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2H,3H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUJOIBEDHRROV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)CC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.